(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
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Overview
Description
(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound belonging to the class of thienothiopyrans. This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system with an amino group and a methyl group attached to it. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the thieno[2,3-b]thiopyran ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxy-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione: This compound has a hydroxyl group instead of an amino group.
(4S,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol, 7,7-dioxide: This compound has a different substitution pattern on the thieno[2,3-b]thiopyran ring.
Uniqueness
The uniqueness of (2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione lies in its specific substitution pattern and the presence of both an amino group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11NO2S2 |
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Molecular Weight |
217.3 g/mol |
IUPAC Name |
(2S,4S)-2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine |
InChI |
InChI=1S/C8H11NO2S2/c1-5-4-6-7(9)2-3-12-8(6)13(5,10)11/h2-3,5,7H,4,9H2,1H3/t5-,7-/m0/s1 |
InChI Key |
TZYACJZGZREHME-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(S1(=O)=O)SC=C[C@@H]2N |
Canonical SMILES |
CC1CC2=C(S1(=O)=O)SC=CC2N |
Origin of Product |
United States |
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